6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile
Overview
Description
6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile (ACPC) is a small molecule drug that has been studied for its potential therapeutic applications in the treatment of several diseases. ACPC has been studied for its ability to target and modulate the activity of several enzymes and receptors, including protein kinase C (PKC) and the glutamate transporter, as well as its ability to modulate the activity of various hormones, including cortisol and insulin. ACPC has also been studied for its ability to reduce inflammation and oxidative stress, and for its potential to act as an anti-cancer agent.
Scientific Research Applications
Antiviral Activity
Scientific Field
Virology and antiviral drug development.
Summary
Researchers have investigated the antiviral potential of 6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile derivatives. Notably, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
Experimental Procedures
Results
The compound demonstrated promising antiviral activity against influenza A, making it a potential candidate for further development .
Other Biological Activities
Scientific Field
Medicinal chemistry and drug discovery.
Summary
Indole derivatives, including 6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile, exhibit diverse biological activities:
Experimental Procedures
Results
These indole derivatives hold immense potential for newer therapeutic possibilities across various fields . Researchers continue to explore their applications in drug development and disease treatment.
properties
IUPAC Name |
6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-8-1-3-9(4-2-8)20(18,19)10-5-7(6-14)12(17)16-11(10)15/h1-5H,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOYZWCNDHMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-[(4-chlorophenyl)sulfonyl]-2-hydroxynicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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